molecular formula C23H21N3O6 B2379342 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618364-98-0

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2379342
CAS No.: 618364-98-0
M. Wt: 435.436
InChI Key: KKCOPLYCUUVKHM-UHFFFAOYSA-N
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Description

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by three critical substituents:

  • Benzofuran-2-carbonyl group at position 4: This electron-deficient aromatic system may enhance interactions with hydrophobic binding pockets in biological targets.
  • 2-(Dimethylamino)ethyl group at position 1: This aliphatic amine improves water solubility and may facilitate protonation under physiological conditions, aiding cellular uptake.

Synthesis likely involves condensation of a chalcone precursor with an isocyanate derivative, followed by cyclization under controlled conditions (e.g., microwave irradiation or thermal heating) .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-24(2)10-11-25-20(15-7-5-8-16(12-15)26(30)31)19(22(28)23(25)29)21(27)18-13-14-6-3-4-9-17(14)32-18/h3-9,12-13,20,28H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOPLYCUUVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Carbonyl Group: The benzofuran-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.

    Synthesis of the Pyrrolone Ring: The pyrrolone ring can be formed by a condensation reaction between an appropriate amine and a diketone.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the pyrrolone intermediate.

    Addition of the Hydroxy and Nitrophenyl Groups: The hydroxy group can be introduced via a hydroxylation reaction, and the nitrophenyl group can be added through a nitration reaction of the corresponding phenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Condensation: The carbonyl group can engage in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

    Condensation: Primary amines, hydrazines, or hydroxylamine under acidic or basic conditions.

Major Products

    Oxidation: Ketones, quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Imines, hydrazones, oximes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets.

Medicine

Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA, while the nitrophenyl group might participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Antiestrogenic Activity : Compound 32 (benzyl substituent) exhibits confirmed antiestrogenic effects, suggesting the target compound may share this activity due to structural similarities in the pyrrol-2-one core .
  • Solubility Modulation: The dimethylaminoethyl group in the target compound contrasts with the 2-hydroxypropyl group in compound 21. While both enhance solubility, the aliphatic amine in the target may offer better membrane permeability than the polar hydroxy group .
  • Electron Effects : The 3-nitrophenyl group in the target compound vs. the 4-nitrophenyl in compound 34 may alter binding orientation due to meta vs. para substitution, affecting electronic interactions with targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Aqueous Solubility (mg/mL) Key Substituent Effects
Target Compound ~470 (estimated) 2.8 0.15 Nitro reduces solubility; dimethylaminoethyl enhances it.
Compound 32 403.47 3.5 0.08 Benzyl and dimethylphenyl increase lipophilicity.
Compound 21 408.23 2.2 0.35 Dimethylaminophenyl improves solubility.
~520 (estimated) 4.1 <0.01 Benzyloxy and furylmethyl increase hydrophobicity.

Analysis :

  • The target compound’s nitro group likely reduces solubility compared to compound 21’s dimethylamino group but improves binding affinity to electron-deficient receptors.
  • The dimethylaminoethyl substituent balances lipophilicity (LogP ~2.8), making it more drug-like than compound 32 (LogP 3.5) .

Research Findings and Implications

  • Antiestrogenic Potential: The target compound’s nitro and benzofuran groups may synergize to inhibit estrogen receptor binding, analogous to compound 32’s mechanism .
  • SAR Insights: Replacement of benzyl (compound 32) with dimethylaminoethyl (target) could reduce off-target toxicity while maintaining efficacy.
  • Pharmacokinetics: The dimethylaminoethyl group may enhance oral bioavailability compared to cyclohexyl (compound 34) or benzyl substituents .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_{2}O_{5} with a molecular weight of approximately 420.46 g/mol. The structure features a benzofuran moiety, a dimethylaminoethyl group, and a nitrophenyl substituent, which may influence its biological activity.

Synthesis Overview

The synthesis of this compound likely involves several key steps:

  • Formation of the Benzofuran Ring : Typically achieved through cyclization reactions.
  • Introduction of the Dimethylaminoethyl Group : This may involve alkylation techniques.
  • Attachment of the Nitrophenyl Group : Often accomplished through coupling reactions such as Suzuki or Heck coupling.

The biological activity of this compound is hypothesized to be mediated through interactions with specific enzymes or receptors. Potential mechanisms include:

  • Signal Transduction Pathways : The compound may modulate pathways involved in cell signaling.
  • Gene Expression Modulation : It could influence transcription factors or other regulatory proteins.
  • Metabolic Pathways : The compound might affect metabolic processes by inhibiting or activating specific enzymes.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Properties : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Related compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial properties of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Compounds with nitro groups showed significant inhibition, suggesting that structural modifications can enhance activity .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory effects of benzofuran derivatives in a murine model of inflammation. Results indicated that certain substitutions led to reduced inflammatory markers, supporting their therapeutic potential .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that specific analogs exhibited cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Anti-inflammatory
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-oneSimilar structure without nitro groupModerate antibacterial activity
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-oneSimilar structure with chlorine substituentEnhanced anti-inflammatory effects

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